(R)-2,2'-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Oxazoline Rings: The initial step involves the synthesis of the oxazoline rings from cyclohexylamine and glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the oxazoline rings.
Coupling with Binaphthalene: The next step involves the coupling of the oxazoline rings with binaphthalene. This is usually achieved through a condensation reaction, often catalyzed by a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
In an industrial setting, the production of ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are also common, where the oxazoline rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has several scientific research applications:
Asymmetric Synthesis: It is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: This compound serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is also explored for its potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric transformations. The oxazoline rings play a crucial role in stabilizing the transition states during these reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
- ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, ®-2,2’-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exhibits enhanced stability and selectivity in catalytic reactions. The cyclohexyl groups provide steric hindrance, which can improve the efficiency of certain asymmetric transformations.
Properties
IUPAC Name |
(4S)-4-cyclohexyl-2-[1-[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h7-12,17-22,27-28,33-34H,1-6,13-16,23-24H2/t33-,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNGHWWRURQGA-KKLWWLSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(CO7)C8CCCCC8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=N[C@H](CO7)C8CCCCC8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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